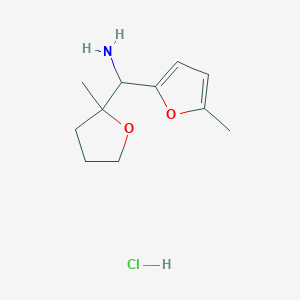![molecular formula C22H22N6O6S B2551793 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 893908-53-7](/img/structure/B2551793.png)
2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is a novel chemical entity with potential biological activity. The structure suggests a complex arrangement of rings, including a pyrimidine and isoxazole moiety, which are often found in compounds with medicinal properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel imidazo[1,2-a]pyridine analogues were designed and synthesized, with their structures confirmed by various spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry . Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized using a multi-step process starting from methyl 3-methoxy-5-methylbenzoate . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and spectroscopic techniques. For example, a related compound with a pyrimidine and isoxazole ring system was characterized and its crystal structure was determined, revealing a nearly coplanar arrangement of the thiourea moiety and pyrimidine ring . This suggests that the compound of interest may also exhibit a complex but orderly molecular geometry which could be crucial for its biological activity.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compound of interest, they do describe the reactivity of similar molecular frameworks. The presence of functional groups such as acetamide and thiourea suggests potential for various chemical transformations, which could be exploited to modify the compound's biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may exhibit significant solubility in organic solvents and could form stable crystals suitable for structural analysis . The presence of multiple aromatic systems and heteroatoms indicates that the compound may have a significant molecular weight and complexity, which could affect its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
A significant area of research involving complex molecules like 2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide focuses on the synthesis of novel heterocyclic compounds and their potential biological activities. These efforts aim to explore the therapeutic potential of such compounds, particularly their anti-inflammatory, analgesic, antitumor, antimicrobial, and neuroinflammatory properties.
Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from related chemical structures has been reported, showing significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : Research into novel pyrimidiopyrazole derivatives has demonstrated outstanding in vitro antitumor activity against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Activity : Studies on new tetrazoles clubbed with pyrimidine have shown efficacy as antibacterial and antifungal agents, indicating their potential in addressing microbial infections (Bhoge, Magare, & Mohite, 2021).
Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines related to the chemical structure of interest have been synthesized and evaluated as ligands for the translocator protein (TSPO), recognized as a biomarker of neuroinflammatory processes. These studies underscore the potential of such compounds in neuroinflammatory disease diagnosis and treatment (Damont et al., 2015).
Central Nervous System Depressant Activity : Research on derivatives of thieno[2,3-d]pyrimidin-4-ones has explored their potential as central nervous system depressants, suggesting possible applications in treating CNS disorders (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Propiedades
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O6S/c1-11-8-15(26-34-11)23-16(29)10-35-20-17-19(27(2)22(31)28(3)21(17)30)24-18(25-20)12-6-7-13(32-4)14(9-12)33-5/h6-9H,10H2,1-5H3,(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDIYCAGYUVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)
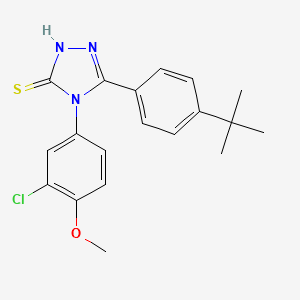
![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)
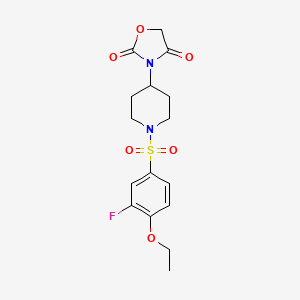
![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)
![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)
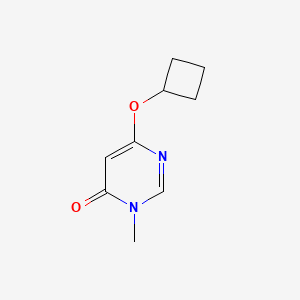


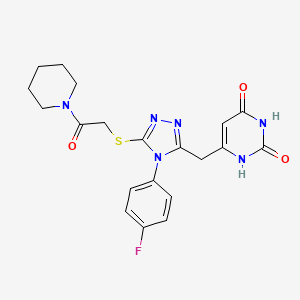
![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
